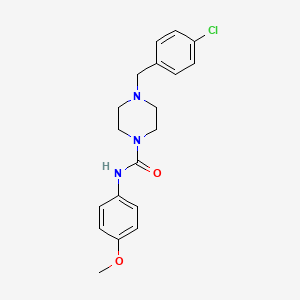
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide, also known as EMA401, is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) and has been shown to have analgesic effects in preclinical models.
作用機序
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide selectively targets the AT2R, which is found in high levels in the peripheral nervous system. Activation of the AT2R has been shown to reduce pain and inflammation, making it an attractive target for the development of new pain therapies. N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has been shown to selectively activate the AT2R, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain. N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
実験室実験の利点と制限
One advantage of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide is its selectivity for the AT2R, which reduces the risk of off-target effects. N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide. One area of interest is the development of new formulations of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide that improve its solubility and bioavailability. Another area of interest is the development of combination therapies that target multiple pain pathways. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide in humans.
合成法
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis begins with the reaction of 2-chloroquinoline with N-ethylmorpholine, followed by the addition of ethyl chloroformate to form the intermediate N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide.
科学的研究の応用
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide has been the subject of numerous preclinical studies aimed at understanding its mechanism of action and potential therapeutic uses. One study found that N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide was effective in reducing pain in a rat model of neuropathic pain, suggesting that it may have potential as a treatment for chronic pain in humans. Another study showed that N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide was able to reduce inflammation and pain in a mouse model of osteoarthritis.
特性
IUPAC Name |
N-ethyl-N-(2-morpholin-4-ylethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-21(10-9-20-11-13-23-14-12-20)18(22)17-8-7-15-5-3-4-6-16(15)19-17/h3-8H,2,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQHYTCOWKPPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCOCC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-furylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5312877.png)
![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![N'-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B5312926.png)


![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)
![4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)


![1-(benzylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5312968.png)
![N,5,7-trimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5312973.png)